(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one
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Overview
Description
(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one is a complex organic compound with a unique structure that includes a bromine atom, a methyl group, and a prop-1-en-2-yl group attached to a cyclohept-2-en-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often include the use of bromine or bromine-containing reagents, solvents like dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one: This compound has a similar structure but lacks the bromine atom.
Cyclohex-2-enone: A simpler compound with a similar cyclohexenone ring structure.
Uniqueness
(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
322000-37-3 |
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Molecular Formula |
C11H15BrO |
Molecular Weight |
243.14 g/mol |
IUPAC Name |
(6R)-2-bromo-3-methyl-6-prop-1-en-2-ylcyclohept-2-en-1-one |
InChI |
InChI=1S/C11H15BrO/c1-7(2)9-5-4-8(3)11(12)10(13)6-9/h9H,1,4-6H2,2-3H3/t9-/m1/s1 |
InChI Key |
GSAOETADSNHEGW-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H](CC1)C(=C)C)Br |
Canonical SMILES |
CC1=C(C(=O)CC(CC1)C(=C)C)Br |
Origin of Product |
United States |
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